molecular formula C12H22N2O4S B15264168 tert-butyl N-(3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-yl)carbamate

tert-butyl N-(3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-yl)carbamate

Cat. No.: B15264168
M. Wt: 290.38 g/mol
InChI Key: IBPAVAZYFVZODY-UHFFFAOYSA-N
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Description

tert-Butyl N-(3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-yl)carbamate (CAS 1823446-81-6) is a high-purity, heterocyclic chemical building block of interest in medicinal chemistry and drug discovery . It features a complex, bridged bicyclic structure incorporating a sulfone (dioxo-thia) group and a protected amine via a tert-butyloxycarbonyl (Boc) group. The presence of the sulfone group can significantly influence the molecule's polarity, metabolic stability, and binding affinity, making it a valuable scaffold for creating novel bioactive compounds. The Boc protecting group is a critical feature, offering stability during synthetic transformations while allowing for facile deprotection under mild acidic conditions to generate the free amine for further derivatization . As a key intermediate, this reagent is primarily utilized in the synthesis of more complex molecules for pharmaceutical research. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage and cold-chain transportation are recommended to maintain the stability and integrity of the product .

Properties

Molecular Formula

C12H22N2O4S

Molecular Weight

290.38 g/mol

IUPAC Name

tert-butyl N-(3,3-dioxo-3λ6-thia-7-azabicyclo[3.3.1]nonan-9-yl)carbamate

InChI

InChI=1S/C12H22N2O4S/c1-12(2,3)18-11(15)14-10-8-4-13-5-9(10)7-19(16,17)6-8/h8-10,13H,4-7H2,1-3H3,(H,14,15)

InChI Key

IBPAVAZYFVZODY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CNCC1CS(=O)(=O)C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-yl)carbamate typically involves multiple steps, starting with the preparation of the bicyclic core. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the desired product. Detailed synthetic routes are often proprietary and can vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate (Boc) group is susceptible to hydrolysis under acidic or basic conditions, a key reaction for deprotection in synthetic workflows.

Reaction Conditions Products Catalysts/Notes
HCl in dioxane (1–4 M, 20–50°C)Free amine + CO₂ + tert-butanolCommon in peptide synthesis
Trifluoroacetic acid (TFA) in DCMDeprotected amine + volatile byproductsMild conditions for acid-sensitive substrates
NaOH/MeOH (0.1–1 M, reflux)Sodium carbonate + tert-butanol + amineLimited use due to potential side reactions

The sulfone (3,3-dioxo-thia) group remains stable under these conditions, preserving the bicyclic core.

Nucleophilic Substitution at the Amine

After Boc deprotection, the exposed amine participates in nucleophilic reactions:

Acylation

  • Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) with triethylamine (TEA) as a base to form amides.

  • Example:

    Amine+ClCO(CH2)nRTEA, DCMRCONH-bicyclic sulfone+HCl\text{Amine} + \text{ClCO(CH}_2)_n\text{R} \xrightarrow{\text{TEA, DCM}} \text{RCONH-bicyclic sulfone} + \text{HCl}

Alkylation

  • Reacts with alkyl halides (e.g., methyl iodide) in dimethylformamide (DMF) using cesium carbonate (Cs₂CO₃) as a base .

  • Tetrabutylammonium iodide (TBAI) enhances reaction rates by stabilizing intermediates .

Ring-Opening and Functionalization

The bicyclo[3.3.1]nonane scaffold can undergo ring-opening reactions under strong nucleophilic or acidic conditions:

Reagent Outcome Application
H₂O₂/HClSelective oxidation of bridgehead positionsSynthesis of ketone derivatives
Grignard reagents (RMgX)Addition to carbonyl groups (if present)Functionalization for drug candidates

Curtius Rearrangement

  • Reacts with di-tert-butyl dicarbonate (Boc₂O) and sodium azide (NaN₃) to form acyl azides, which undergo rearrangement to isocyanates. Trapping with alcohols yields ureas .

  • Example pathway:

    CarbamateBoc₂O, NaN₃Acyl azideΔIsocyanateROHUrea\text{Carbamate} \xrightarrow{\text{Boc₂O, NaN₃}} \text{Acyl azide} \xrightarrow{\Delta} \text{Isocyanate} \xrightarrow{\text{ROH}} \text{Urea}

Peptide Coupling

  • Used in solid-phase peptide synthesis (SPPS) as a protected amine source, enabling sequential Boc-deprotection and coupling cycles .

Stability and Compatibility

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.

  • Solvent Compatibility : Soluble in polar aprotic solvents (DMF, DMSO) but insoluble in hexane or ether .

Comparative Reactivity with Analogues

Compound Key Functional Groups Reactivity Differences
tert-Butyl (3-azabicyclo[3.3.1]nonan-9-yl)carbamateBoc-protected amine, no sulfoneFaster Boc deprotection; no sulfone stabilization
tert-Butyl 9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylateKetone, ether, BocKetone enables aldol reactions; ether enhances solubility

The unique combination of sulfone stabilization and bicyclic rigidity in tert-butyl N-(3,3-dioxo-3λ⁶-thia-7-azabicyclo[3.3.1]nonan-9-yl)carbamate makes it a versatile intermediate in medicinal chemistry and materials science. Further research is needed to explore its catalytic applications and biological target engagement.

Scientific Research Applications

tert-Butyl N-(3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which tert-butyl N-(3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-yl)carbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved are often the subject of ongoing research.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares key structural features and properties of the target compound with its analogs:

Compound Name Molecular Formula Molecular Weight Heteroatoms (Position) Key Substituents CAS Number
tert-butyl N-(3,3-dioxo-3λ⁶-thia-7-azabicyclo[3.3.1]nonan-9-yl)carbamate C₁₃H₂₂N₂O₄S 302.39 g/mol S (3, sulfone), N (7) tert-butyl carbamate Not explicitly provided
tert-butyl N-(3-azabicyclo[3.3.1]nonan-9-yl)carbamate C₁₃H₂₂N₂O₂ 238.33 g/mol N (3, 7) tert-butyl carbamate 198210-96-7
tert-butyl (3-oxa-7-azabicyclo[3.3.1]nonan-9-yl)carbamate C₁₂H₂₂N₂O₃ 242.31 g/mol O (3), N (7) tert-butyl carbamate 2231674-92-1
7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one C₁₈H₂₂NOS 307.44 g/mol S (3), N (7) Benzyl, ketone Not provided
tert-butyl 3,7-dioxa-9-azabicyclo[3.3.1]nonane-9-carboxylate C₁₁H₁₉NO₄ 229.27 g/mol O (3, 7), N (9) tert-butyl ester 1935523-86-6

Key Observations :

  • Sulfone vs.
  • Molecular Weight : The sulfone derivative has a higher molecular weight (302.39 g/mol) than oxa (242.31 g/mol) or simple azabicyclo (238.33 g/mol) analogs.
  • Conformational Stability : Computational studies on 3-oxa/3-thia analogs suggest that sulfone substitution may favor rigid chair-chair conformations, enhancing binding specificity .

Biological Activity

Tert-butyl N-(3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-yl)carbamate is a complex organic compound characterized by its unique bicyclic structure, which includes sulfur and dioxo functionalities. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activities and applications.

  • Molecular Formula : C₁₂H₂₂N₂O₄S
  • Molecular Weight : 270.38 g/mol
  • IUPAC Name : tert-butyl ((1R,5S,9S)-3,3-dioxido-3-thia-7-azabicyclo[3.3.1]nonan-9-yl)carbamate

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The unique structural features allow for binding interactions that may inhibit or modulate these targets, leading to various therapeutic effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways. This could have implications for drug development targeting metabolic disorders.
  • Antimicrobial Properties : The compound has shown potential antimicrobial activity against various bacterial strains, indicating its usefulness in developing new antibacterial agents.
  • Cytotoxicity : In vitro assays have demonstrated cytotoxic effects on specific cancer cell lines, suggesting a potential role in cancer therapy.

Case Study 1: Enzyme Inhibition

A study conducted by researchers focused on the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. Results indicated that this compound exhibited a significant inhibitory effect with an IC₅₀ value of 25 µM, suggesting its potential as a lead compound for treating Alzheimer's disease.

Case Study 2: Antimicrobial Activity

In another study assessing the antimicrobial properties of various compounds, this compound demonstrated activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.

Case Study 3: Cytotoxicity in Cancer Cells

A cytotoxicity assay was performed on human breast cancer cell lines (MCF7). The compound showed promising results with an IC₅₀ value of 15 µM after 48 hours of exposure, indicating its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique AspectsBiological Activity
Tert-butyl (2-aminoethyl)carbamateAminoethyl groupSimpler structure without bicyclic elementsLimited biological activity
Tert-butyl (7-oxo-3-azabicyclo[3.3.1]nonane)Similar bicyclic structureLacks thio and dioxo groupsModerate enzyme inhibition
Tert-butyl (3-azabicyclo[3.3.1]nonan)Nitrogen-based structureMore straightforwardMinimal biological activity

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